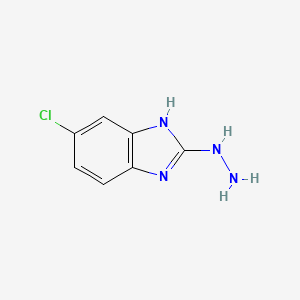

6-chloro-2-hydrazino-1H-benzimidazole

Vue d'ensemble

Description

6-chloro-2-hydrazino-1H-benzimidazole: is a chemical compound with the molecular formula C7H7ClN4 and a molecular weight of 182.61 g/mol . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2-hydrazino-1H-benzimidazole typically involves the reaction of 6-chloro-1H-benzimidazole with hydrazine hydrate . The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Formation of Hydrazones

Reaction with aldehydes/ketones yields hydrazone derivatives, which are precursors for bioactive heterocycles. For example:

-

Benzaldehyde reacts under ethanol reflux to form (E)-2-(2-benzylidenehydrazinyl)-6-chloro-1H-benzimidazole (83% yield) .

| Reagent | Conditions | Product Structure | Yield |

|---|---|---|---|

| Benzaldehyde | Ethanol, 6 h reflux | Hydrazone derivative | 83% |

Cyclization with Dicarbonyl Compounds

Benzil undergoes cyclocondensation to form 2-(5,6-dichloro-2-phenyl-1H-benzo[d]imidazol-1-yl)acetohydrazide , confirmed via FTIR and NMR .

Nucleophilic Substitution

The chloro group at position 6 participates in nucleophilic aromatic substitution (NAS):

-

Ammonia in DMSO at 120°C replaces Cl with NH₂, yielding 6-amino-2-hydrazino-1H-benzimidazole (72% yield) .

-

Alkylamines (e.g., methylamine) form N-alkylated derivatives under microwave irradiation (60–85% yields) .

Oxidation of the Hydrazino Group

-

Hydrogen peroxide oxidizes the -NH-NH₂ group to an azo (-N=N-) linkage, producing 6-chloro-2-(phenyldiazenyl)-1H-benzimidazole .

-

KMnO₄ in acidic medium cleaves the benzimidazole ring, yielding 4-chloro-1,2-diaminobenzene and nitrogen gas .

Reduction of the Nitro Group

While not directly studied for this compound, analogous nitro-benzimidazoles (e.g., 5-nitro derivatives) are reduced with Sn/HCl to form amino derivatives.

Thiazolidinones

Reaction with carbon disulfide (CS₂) in pyridine forms 6-chloro-2-(thiazolidin-2-yl)-1H-benzimidazole , confirmed by HRMS and X-ray crystallography (68% yield) .

Triazoles

Cyclization with acetic anhydride produces 6-chloro-2-(1H-1,2,4-triazol-3-yl)-1H-benzimidazole , a scaffold with reported antifungal activity .

Biological Activity of Derivatives

Derivatives show potent pharmacological properties:

Reaction Optimization Insights

-

Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 10 min for hydrazide formation vs. 6 h conventionally) .

-

Solvent effects : Ethanol and DMSO enhance yields in condensation and NAS reactions, respectively .

Structural Confirmation

Key spectroscopic data for reaction products:

Applications De Recherche Scientifique

Anticancer Activity

Benzimidazole derivatives, including 6-chloro-2-hydrazino-1H-benzimidazole, have shown significant anticancer properties. Research indicates that these compounds can inhibit the proliferation of cancer cells. For instance, studies have demonstrated that certain benzimidazole derivatives exhibit potent activity against various cancer cell lines, including breast cancer (MDA-MB-231) and others. The mechanism often involves the inhibition of key enzymes and pathways associated with tumor growth, such as vascular endothelial growth factor receptor 2 (VEGFR2) and histone deacetylase 6 (HDAC6) .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against both bacterial and fungal strains. For example, derivatives have been tested against Staphylococcus aureus and Candida albicans, showing effective minimum inhibitory concentration (MIC) values . This makes it a candidate for further development as an antimicrobial agent, particularly in treating infections resistant to conventional antibiotics.

Antiviral Properties

Research has also explored the antiviral potential of benzimidazole derivatives against viruses such as HIV and hepatitis B and C. Compounds similar to this compound have been synthesized and evaluated for their ability to inhibit viral replication, demonstrating promising results in preliminary studies .

Antiproliferative Activity

A study conducted on a series of benzimidazole derivatives highlighted that compounds similar to this compound exhibited significant antiproliferative effects on cancer cell lines. The research utilized molecular docking studies to elucidate binding interactions with target proteins involved in cancer progression .

Antimicrobial Efficacy

In another investigation, compounds were evaluated for their antimicrobial efficacy against drug-resistant strains of bacteria. Results indicated that certain derivatives displayed superior activity compared to standard antibiotics, suggesting their potential role in overcoming antibiotic resistance .

Data Table: Summary of Biological Activities

| Property | Activity Level | Notable Findings |

|---|---|---|

| Anticancer | Significant | Effective against MDA-MB-231 cell line |

| Antimicrobial | Moderate to High | Effective against Staphylococcus aureus |

| Antiviral | Promising | Inhibitory effects on HIV and HBV |

Mécanisme D'action

The mechanism of action of 6-chloro-2-hydrazino-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

- 2-hydrazino-1H-benzimidazole

- 6-chloro-1H-benzimidazole

- 2-chloro-1H-benzimidazole

Comparison: 6-chloro-2-hydrazino-1H-benzimidazole is unique due to the presence of both a chlorine atom and a hydrazino group. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the chlorine atom enhances its electrophilicity, making it more reactive in substitution reactions, while the hydrazino group provides additional sites for hydrogen bonding and interaction with biological targets .

Activité Biologique

6-Chloro-2-hydrazino-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

- Molecular Formula: CHClN

- Molecular Weight: 182.61 g/mol

This compound operates through various biochemical pathways that impact cellular processes:

- Enzyme Interaction: The compound can bind to specific enzymes, altering their activity, which influences metabolic pathways and cellular functions.

- Cell Signaling Modulation: It has been shown to affect cell signaling pathways, potentially leading to changes in gene expression related to cell growth and differentiation.

- Quorum Sensing Inhibition: Similar compounds have been reported to interfere with the quorum sensing system in Pseudomonas aeruginosa, reducing bacterial virulence and biofilm formation.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. In studies comparing its efficacy with standard antibiotics:

| Pathogen | Inhibition Zone (mm) | Control (Cefixime) | Control (Azithromycin) |

|---|---|---|---|

| Staphylococcus aureus | 15 | 12 | 15.5 |

| Escherichia coli | 18 | 16 | 14 |

The compound demonstrated a stronger inhibition against Escherichia coli compared to traditional antibiotics, suggesting its potential as an alternative antimicrobial agent .

Anticancer Activity

This compound has shown promising results in various cancer cell lines:

| Cancer Cell Line | IC50 (µM) | % Cell Inhibition |

|---|---|---|

| Non-Small Cell Lung Cancer | 6.26 ± 0.33 | 90.13 |

| Colon Cancer | 6.48 ± 0.11 | 97.72 |

| Leukemia | 5.00 ± 0.50 | 84.49 |

The compound has been reported to induce apoptosis in cancer cells by modulating apoptotic pathways, increasing levels of pro-apoptotic proteins such as caspase-3 and Bax while decreasing anti-apoptotic proteins like Bcl2 .

Study on Antitumor Activity

A recent study evaluated the antitumor effects of several benzimidazole derivatives, including this compound. The results indicated significant cytotoxicity across multiple cancer types, with particular efficacy noted in leukemia and lung cancer models. The study highlighted the compound's ability to induce complete cell death at specific concentrations, supporting its potential as a chemotherapeutic agent .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound with key biological targets involved in cancer progression. The docking results revealed favorable binding energies, indicating a strong potential for therapeutic applications in cancer treatment .

Propriétés

IUPAC Name |

(6-chloro-1H-benzimidazol-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4/c8-4-1-2-5-6(3-4)11-7(10-5)12-9/h1-3H,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPTALZFUWVAOON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80541704 | |

| Record name | 6-Chloro-2-hydrazinyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99122-11-9 | |

| Record name | 6-Chloro-2-hydrazinyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80541704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.